![molecular formula C21H20Cl2N2O4 B281945 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281945.png)
2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid, also known as DCCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and tumor growth. 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects:
2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to have a number of biochemical and physiological effects in various cell types and animal models. Studies have shown that 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid can inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the development of inflammatory diseases such as arthritis and cancer. 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of using 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound with high purity. However, one limitation of using 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid is not fully understood, which may make it difficult to design experiments to study its effects in specific cell types or disease models.
将来の方向性
There are several future directions for research on 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid. One area of interest is the development of new drugs based on the structure of 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid, which may have improved efficacy and reduced toxicity compared to existing drugs. Another area of interest is the study of the environmental applications of 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid, particularly its potential use as a water treatment agent. Finally, further research is needed to fully understand the mechanism of action of 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid and its effects on different cell types and disease models.
合成法
The synthesis of 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid involves a multistep process that begins with the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichloroanilino carbonyl chloride. This intermediate is then reacted with 2-aminobenzoic acid to form the desired product, 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid. The reaction is typically carried out under basic conditions and requires careful control of temperature and reaction time to ensure high yields and purity of the final product.
科学的研究の応用
2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In materials science, 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been used as a building block for the synthesis of new polymers and materials with unique properties. In environmental science, 2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid has been studied for its potential use as a water treatment agent due to its ability to remove heavy metals from contaminated water.
特性
分子式 |
C21H20Cl2N2O4 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC名 |
2-[[2-[(3,4-dichlorophenyl)carbamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H20Cl2N2O4/c22-16-10-9-12(11-17(16)23)24-20(27)15-7-3-4-8-18(15)25-19(26)13-5-1-2-6-14(13)21(28)29/h3-4,7-11,13-14H,1-2,5-6H2,(H,24,27)(H,25,26)(H,28,29) |
InChIキー |
QKLUKMGTPWHKOV-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



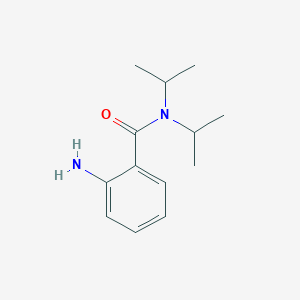
![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)
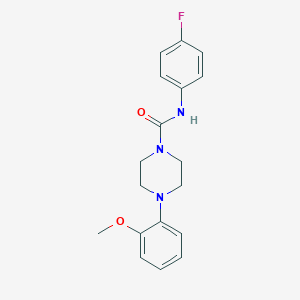


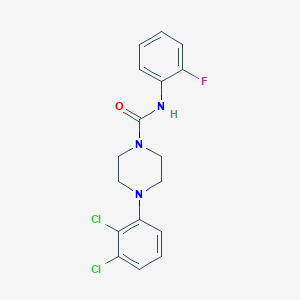
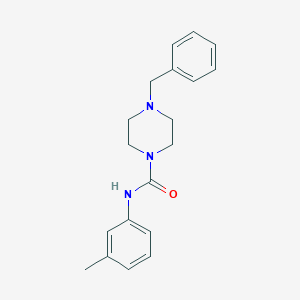
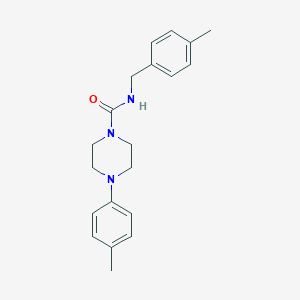

![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)